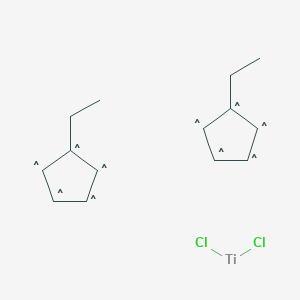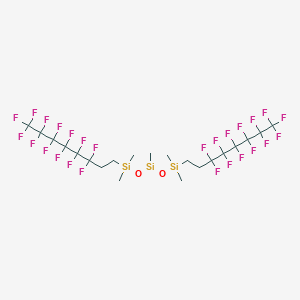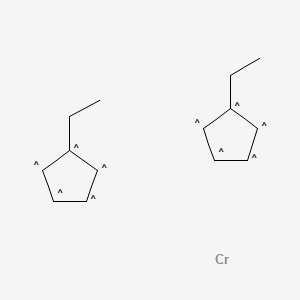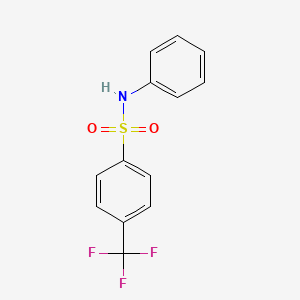
Bis(ethylcyclopentadienyl)titanium(IV) dichloride; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)titanium(IV) dichloride is a titanium compound with the empirical formula C14H18Cl2Ti . It is a novel titanium precursor used in the formation of high-k dielectric films in semiconductor manufacturing .
Molecular Structure Analysis
The molecular weight of Bis(ethylcyclopentadienyl)titanium(IV) dichloride is 305.07 . The SMILES string representation of the molecule isCl[Ti]Cl.CC[C]1[CH][CH][CH][CH]1.CC[C]2[CH][CH][CH][CH]2 . Chemical Reactions Analysis
In tetrahydrofuran, the electrochemical reduction of Cp2Ti IV Cl2 (2 mM) generates three titanium (III) complexes which are in equilibrium: [Cp2TiCl2] •−, [Cp2TiCl] • and (Cp2TiCl)2 . The proportion of these electrogenerated Ti III complexes can be modified as a function of the amounts of chloride ion present in the solution .Physical And Chemical Properties Analysis
The melting point of Bis(ethylcyclopentadienyl)titanium(IV) dichloride is between 137-140°C . The assay of the compound is 97% .Scientific Research Applications
Photodynamic Therapy
Titanium dioxide nanoparticles are under investigation for their application in novel medical therapies, such as photodynamic therapy (PDT) for treating a range of diseases including psoriasis and cancer. TiO2, upon UV light illumination in aqueous media, produces reactive oxygen species (ROS) capable of inducing cell death. This property is utilized in PDT to target malignant tumors and inactivate antibiotic-resistant bacteria. Various organic compounds can be grafted onto TiO2 nanoparticles to create hybrid materials with enhanced light absorption, making them useful for targeted therapy in medicine (Ziental et al., 2020).
Anti-Cancer and Anti-Microbial Therapies
Titanium compounds, including non-TiO2 based, such as titanocene dichloride, have been explored for their anticancer activities. These compounds exhibit anti-proliferative effects with minimal nephrotoxicity or myelotoxicity, making them candidates for clinical trials. Their action as potential anti-cancer agents demonstrates the versatility of titanium-based compounds in medical applications, offering a less toxic alternative to traditional chemotherapy agents (Desoize, 2004).
Osseointegration and Dental Applications
Titanium's biocompatibility and mechanical properties make it a primary choice for dental implants and other orthodontic applications. Surface optimization of titanium implants is crucial for enhancing osseointegration, the process by which bone tissue directly attaches to the implant. Advanced surface modification techniques aim to improve the biological response to titanium implants, facilitating rapid bone ingrowth and enhancing the overall success rates of dental and orthopedic implants (Shibata & Tanimoto, 2015).
Environmental Applications
TiO2 nanoparticles have been extensively studied for their photocatalytic properties, particularly in environmental applications such as water and wastewater treatment. These nanoparticles can degrade pollutants under UV light, offering a sustainable method for purifying contaminated water. The efficiency of TiO2-based photocatalytic systems is being optimized to maximize degradation of pollutants under realistic environmental conditions, demonstrating the material's potential in addressing global water contamination issues (Kanakaraju, Glass, & Oelgemöller, 2014).
Mechanism of Action
Target of Action
Bis(ethylcyclopentadienyl)titanium dichloride, also known as MFCD01862447 or Bis(ethylcyclopentadienyl)titanium(IV) dichloride, is a type of organometallic compound It’s known that titanium-based compounds often interact with various biological targets, including proteins and enzymes, to exert their effects .
Mode of Action
It’s known that titanium-based compounds can interact with their targets through coordination bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
Titanium-based compounds are known to affect various biochemical processes, including oxidative stress pathways and cell signaling pathways .
Pharmacokinetics
The bioavailability of titanium-based compounds is generally influenced by factors such as solubility, stability, and the presence of carrier molecules .
Result of Action
Titanium-based compounds are known to have various effects at the molecular and cellular levels, including inducing oxidative stress, altering cell signaling pathways, and affecting cell proliferation .
Action Environment
The action, efficacy, and stability of Bis(ethylcyclopentadienyl)titanium dichloride can be influenced by various environmental factors. These include pH, temperature, and the presence of other chemical species. For instance, the reactivity of titanium-based compounds can be affected by the pH of the environment .
Safety and Hazards
Future Directions
Bis(ethylcyclopentadienyl)titanium(IV) dichloride is a powerful tool in reactions involving electron transfer processes such as epoxide openings, pinacol coupling reactions, Reformatsky-type reactions, and other transformations involving polarity reversal . It has potential for further exploration in the field of radical organic synthesis .
properties
InChI |
InChI=1S/2C7H9.2ClH.Ti/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZMEUFOYRWASB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)







